4'-Isobutylacetophenone

Overview

Description

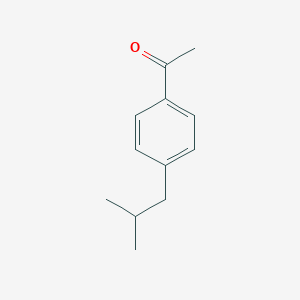

4'-Isobutylacetophenone (CAS 38861-78-8) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25–176.27 g/mol. It is a key intermediate in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) . Its structure features an acetyl group attached to a para-substituted isobutyl benzene ring, contributing to its hydrophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Isobutylacetophenone can be synthesized through the Friedel-Crafts acylation of isobutylbenzene. In this process, isobutylbenzene reacts with acetic anhydride in the presence of a zeolite-β catalyst at temperatures ranging from 60 to 165 degrees Celsius for 2 to 12 hours. The catalyst is then separated from the reaction mixture by filtration, and the product is collected through conventional processes .

Industrial Production Methods

In industrial settings, the production of 4’-isobutylacetophenone often involves the use of acetic anhydride as the acylating agent and zeolite β as the catalyst. This method is preferred due to its environmental convenience, as it eliminates the use of stoichiometric amounts of corrosive and toxic reagents like aluminum chloride and hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions

4’-Isobutylacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium-promoted palladium on carbon catalyst is used for selective hydrogenation.

Major Products Formed

Oxidation: Various oxidized derivatives depending on the specific conditions.

Reduction: 1-(4-isobutylphenyl)ethanol is a major product formed during selective hydrogenation.

Scientific Research Applications

Medicinal Chemistry

Ibuprofen Synthesis

4-IBAP is primarily recognized as a precursor in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The synthesis of ibuprofen typically begins with the Friedel-Crafts acylation of isobutylbenzene using acetic anhydride or acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride or hydrogen fluoride. This process produces 4-IBAP, which is subsequently converted into ibuprofen through further chemical transformations .

Antimicrobial Activity

Recent studies have shown that derivatives of 4-IBAP exhibit antimicrobial properties. Research involving the synthesis of 4-isobutylacetophenone chalcones has demonstrated their potential effectiveness against various microbial strains. These findings suggest that 4-IBAP and its derivatives could be explored for developing new antimicrobial agents .

Industrial Applications

Catalytic Processes

The production of 4-IBAP has been optimized using environmentally friendly catalytic methods. Recent advancements involve using nanocrystalline and microcrystalline zeolite beta as catalysts for the acylation of isobutylbenzene. These catalysts enhance reaction efficiency and reduce the environmental impact by eliminating the need for corrosive reagents like aluminum chloride . The process allows for multiple cycles of catalyst reuse, contributing to sustainable manufacturing practices.

Separation Technologies

In industrial applications, 4-IBAP is also involved in separation technologies, particularly concerning its relationship with ibuprofen. Studies have focused on developing mechanistic modeling approaches to optimize the separation processes using membrane technology. The efficiency of molecular separation between ibuprofen and 4-IBAP can be significantly improved by adjusting membrane porosity, which facilitates better solute diffusion rates .

Environmental Considerations

Toxicological Insights

While 4-IBAP plays a crucial role in pharmaceutical applications, it is essential to consider its toxicological profile. Exposure to this compound may lead to developmental toxicity in animal studies at certain concentrations. Therefore, safety assessments and regulatory compliance are critical when handling this chemical in both laboratory and industrial settings .

Summary Table: Key Applications of this compound

Mechanism of Action

The mechanism of action of 4’-isobutylacetophenone involves its role as an intermediate in the synthesis of ibuprofen. During the synthesis, it undergoes a series of reactions, including Friedel-Crafts acylation and subsequent transformations to form the final product. The molecular targets and pathways involved in these reactions include the activation of the aromatic ring and the formation of carbonyl groups .

Comparison with Similar Compounds

Physical Properties :

- Density : 0.952 g/cm³

- Boiling Point : 134–135°C at 16 mm Hg

- Flash Point : 54°C (flammable liquid)

- Solubility: Miscible with chloroform and methanol; slightly miscible with water .

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table compares 4'-Isobutylacetophenone with two acetophenone derivatives and ibuprofen:

Key Observations :

- 4'-Iodoacetophenone has a higher molecular weight due to the iodine atom but lower thermal stability (lower boiling point). Its iodine substituent enhances electrophilicity, making it useful in cross-coupling reactions .

- 4'-Methylbutyrophenone has a simpler structure with a butyryl group, resulting in lower molecular weight and hydrophobicity compared to this compound .

- Ibuprofen , while structurally related, incorporates a carboxylic acid group, increasing polarity and altering solubility .

Separation Efficiency in Membrane Contactors

Studies using hollow fiber membrane contactors (HFMCs) reveal distinct behaviors between this compound (4-IBAP) and ibuprofen (IP):

Mechanistic Insights :

- 4-IBAP’s higher hydrophobicity enhances its partitioning into organic solvents like octanol, improving separation efficiency in membrane systems .

- Increasing membrane porosity from 0.1 to 0.9 boosts 4-IBAP removal by ~49.5%, compared to ~46% for ibuprofen .

Biological Activity

4'-Isobutylacetophenone (4-IBAP) is an organic compound that has garnered attention due to its biological activity and significance as an intermediate in the synthesis of pharmaceuticals, particularly ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological properties, mechanisms of action, and relevant research findings associated with 4-IBAP.

This compound is synthesized primarily through the Friedel-Crafts acylation of isobutylbenzene using acetic anhydride in the presence of zeolite beta catalysts. This method is favored for its eco-friendliness compared to traditional methods that utilize corrosive reagents like aluminum chloride . The compound has a molecular formula of C12H16O and a molecular weight of 176.25 g/mol.

Pharmacological Significance

4-IBAP serves as a crucial intermediate in the production of ibuprofen, which exhibits anti-inflammatory, analgesic, and antipyretic properties. The conversion of 4-IBAP to ibuprofen involves several steps, including the formation of 2-(4-isobutylphenyl)propionic acid, which is the active form of ibuprofen. This transformation underscores the importance of 4-IBAP in pharmaceutical chemistry .

Anti-inflammatory Properties

Research indicates that 4-IBAP possesses inherent anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, it has been shown to reduce levels of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .

Cytotoxicity and Antimicrobial Activity

Studies evaluating the cytotoxic effects of 4-IBAP have revealed its potential against various cancer cell lines. The compound exhibits selective cytotoxicity, meaning it can preferentially target cancer cells while sparing normal cells. This property is crucial for developing safer therapeutic agents .

Additionally, 4-IBAP has demonstrated antimicrobial activity against certain bacterial strains. Its efficacy against Gram-positive bacteria suggests potential applications in developing new antimicrobial agents .

The biological activity of 4-IBAP can be attributed to several mechanisms:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, 4-IBAP reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

- Induction of Apoptosis : In cancer cells, 4-IBAP may trigger apoptosis through pathways involving caspases and other apoptotic factors, contributing to its cytotoxic effects.

- Antioxidant Activity : The compound may also exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress within cells .

Study on Cytotoxicity

A study published in PLOS ONE investigated the cytotoxic effects of various acetophenone derivatives, including 4-IBAP, on human cancer cell lines. Results indicated that 4-IBAP significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Efficacy

Another study focused on assessing the antimicrobial properties of 4-IBAP against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that 4-IBAP inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics, highlighting its potential as a natural antimicrobial agent .

Q & A

Q. Basic: What established synthetic routes are used for 4'-Isobutylacetophenone in pharmaceutical research?

Answer:

The primary synthetic route involves Friedel-Crafts acylation of isobutylbenzene with acetyl chloride or acetic anhydride, catalyzed by Lewis acids like AlCl₃ . Alternative methods include oxidation of 4'-isobutylpropiophenone using thallium(II) nitrate . Patents (e.g., GB 1,160,725 and US 4,021,478) describe scalable protocols with yields >85%, emphasizing reaction conditions (e.g., 0–5°C for acylations) . For small-scale research, Claisen-Schmidt condensation with aromatic aldehydes enables derivative synthesis (e.g., cytotoxic chalcones) .

Q. Advanced: How can researchers optimize the separation of this compound from ibuprofen intermediates?

Answer:

Membrane-based separation using octanol-impregnated porous polymeric membranes shows promise. Studies indicate that increasing fiber count (5,000–12,000) improves separation efficiency by 15–30% for both ibuprofen and this compound, likely due to enhanced surface area and partition coefficients . For HPLC, USP methods recommend acetonitrile-based mobile phases with internal standards (e.g., 0.012 mg/mL solutions) and C18 columns, achieving resolutions >2.5 . Adjusting gradient elution (e.g., 60:40 to 80:20 acetonitrile/water) optimizes peak separation.

Q. Basic: What analytical methods ensure accurate quantification of this compound purity?

Answer:

- HPLC-UV : USP protocols use C18 columns (250 × 4.6 mm, 5 µm), 1.0 mL/min flow rate, and detection at 254 nm. Internal standard solutions (e.g., 0.6 mg/mL stock) achieve ±1% accuracy .

- GC-MS : Capillary columns (DB-5MS, 30 m × 0.25 mm) with splitless injection (250°C) and EI ionization (70 eV) detect impurities at 0.01% levels .

- NMR : ¹H-NMR (400 MHz, CDCl₃) resolves key peaks (e.g., δ 2.57 ppm for isobutyl CH₂) .

Q. Advanced: How should researchers address discrepancies in reported physicochemical properties?

Answer:

Discrepancies arise from measurement conditions and sample purity:

- Boiling Point : 268.8°C (760 mmHg) vs. 134–135°C (16 mmHg) . Verify pressure settings and use calibrated ebulliometers.

- Solubility : Conflicting reports on water miscibility (slight vs. immiscible) may reflect temperature variations. Conduct solubility tests at 25°C using shake-flask methods .

- Density : Values range from 0.952 g/cm³ to 0.96 g/cm³ . Use pycnometry with degassed samples for validation.

Q. Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep in sealed containers at 4°C, away from oxidizers and bases .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats (flash point: 54°C) .

- Waste Disposal : Collect in halogen-resistant containers and incinerate at >1,000°C to prevent environmental release .

Q. Advanced: How do structural modifications of this compound enhance bioactivity?

Answer:

Introducing electron-withdrawing groups (e.g., 2',4'-difluorophenyl) via Claisen-Schmidt condensation increases cytotoxicity. Chalcone derivative A6 (IC₅₀ = 3.2 µM against MCF-7) outperforms parent compounds by stabilizing tubulin binding . Computational modeling (e.g., pharmacophore AHHRR.25*) guides substitutions at the acetophenone carbonyl or isobutyl chain .

Q. Basic: What are non-pharmaceutical applications of this compound?

Answer:

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAGRYYGYWZVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068147 | |

| Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38861-78-8 | |

| Record name | 4′-Isobutylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38861-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Isobutylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Isobutylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[4-(2-methylpropyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(2-methylpropyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-ISOBUTYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML715RD20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.